molecular formula C12H14ClN B1647885 1-(Naphthalen-1-yl)ethanamine hydrochloride CAS No. 40280-57-7

1-(Naphthalen-1-yl)ethanamine hydrochloride

Cat. No.: B1647885
CAS No.: 40280-57-7
M. Wt: 207.7 g/mol
InChI Key: ZTNKTVBJMXQOBQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H14ClN. It is a derivative of naphthalene, a hydrocarbon commonly found in coal tar. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-(Naphthalen-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their structure and function. For instance, it has been observed to modulate the activity of certain enzymes, potentially acting as an inhibitor or activator depending on the context . The compound’s interactions with proteins can lead to alterations in protein conformation, affecting their biological activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific proteins, inducing changes in their structure and function . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, localization to the nucleus may enable the compound to interact with transcription factors, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Naphthalen-1-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with ethylamine under acidic conditions to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1-(Naphthalen-1-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research and industrial contexts.

Properties

IUPAC Name

1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNKTVBJMXQOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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